

# Cpp-115 for Infantile Spasms Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Срр-115   |           |
| Cat. No.:            | B10860066 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Cpp-115**, a novel analogue of vigabatrin, has emerged as a promising therapeutic candidate for the treatment of infantile spasms (IS), a severe epileptic encephalopathy of infancy and early childhood. Preclinical studies have demonstrated its superior potency and improved safety profile compared to vigabatrin. This technical guide provides an in-depth overview of the core research surrounding **Cpp-115**, including its mechanism of action, comprehensive data from preclinical efficacy and tolerability studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for infantile spasms.

## Introduction

Infantile spasms are a devastating form of epilepsy characterized by clusters of brief, convulsive seizures, a specific chaotic brain wave pattern known as hypsarrhythmia, and developmental regression.[1] Current first-line treatments, such as ACTH and vigabatrin, are not always effective and can be associated with significant side effects.[1] Vigabatrin, a GABA-transaminase (GABA-AT) inhibitor, carries a risk of retinal toxicity.[2][3] This has driven the search for safer and more effective therapeutic alternatives.

**Cpp-115** is a potent, mechanism-based inactivator of GABA-AT, the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4][5] By inhibiting GABA-AT,







**Cpp-115** increases GABA levels in the brain, which is thought to suppress seizure activity.[4][5] Notably, **Cpp-115** has shown to be approximately 187 times more potent than vigabatrin in inactivating GABA-AT.[4][5]

# **Mechanism of Action**

**Cpp-115**'s primary mechanism of action is the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5] Unlike the expected Michael addition pathway, **Cpp-115** inactivates GABA-AT through a novel mechanism.[4] The enzyme catalyzes the hydrolysis of the difluoromethylene group of **Cpp-115** into a carboxylic acid.[4][5] This leads to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex and subsequent inactivation of the enzyme.[4][5] This inactivation elevates GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission and reducing seizure susceptibility.[4][5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Infantile Spasms: An Update on Pre-Clinical Models and EEG Mechanisms [mdpi.com]



- 2. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Pharma Announces Publication Of CPP-115 Clinical Efficacy Data For Infantile Spasms In Epilepsy & Behavior Case Reports - BioSpace [biospace.com]
- 4. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A case report on the efficacy of vigabatrin analogue (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) in a patient with infantile spasms PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cpp-115 for Infantile Spasms Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860066#cpp-115-for-infantile-spasms-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com